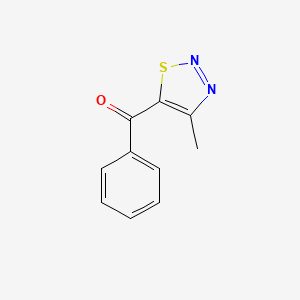
4-Methyl-5-benzoyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-benzoyl-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. A study on 4-Methyl-5-benzoyl-1,2,3-thiadiazole analogs showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds were found to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest at the S and G2/M phases .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis induction |
| 4i | HepG2 | 9.6 | Cell cycle arrest |
1.2 Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. Specifically, compounds based on the thiadiazole structure have shown efficacy against various bacterial and fungal strains. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 10 µg/mL .
Agricultural Applications
2.1 Insecticidal Properties
The insecticidal activity of this compound has been explored in agricultural contexts. Studies indicate that this compound can act as an effective insect growth regulator (IGR), impacting the development and reproduction of pests such as aphids and caterpillars. The mode of action involves disrupting hormonal processes critical for insect development .
Table 2: Insecticidal Efficacy of Thiadiazole Derivatives
| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| This compound | Cabbage moth larvae | 85 | 200 |
| Thiadiazole derivative X | Aphids | 90 | 150 |
Pharmacological Insights
3.1 Mechanisms of Action
The pharmacological mechanisms underlying the activities of thiadiazole derivatives are multifaceted. In anticancer applications, these compounds have been shown to inhibit key enzymes involved in tumor progression and metastasis, such as topoisomerases and matrix metalloproteinases . In agricultural applications, the disruption of insect hormonal signaling pathways leads to reduced fertility and increased mortality in target pest populations.
Case Studies
Case Study 1: Anticancer Research
A recent study synthesized a series of new thiadiazole-based compounds to evaluate their anticancer potential against MCF-7 cells. The results indicated that modifications on the benzoyl moiety significantly enhanced cytotoxicity compared to parent compounds. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Agricultural Application
In field trials assessing the efficacy of a thiadiazole derivative against cabbage moths, researchers observed a significant reduction in larval populations when treated with a formulation containing this compound. The compound's ability to disrupt growth cycles resulted in a marked decrease in crop damage over a growing season .
Propriétés
Numéro CAS |
59944-66-0 |
|---|---|
Formule moléculaire |
C10H8N2OS |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
(4-methylthiadiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C10H8N2OS/c1-7-10(14-12-11-7)9(13)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
KUULCDPKIGCIOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













